URAT1 inhibitor 2

URAT1 inhibition IC50 comparison urate transport assay

URAT1 inhibitor 2 (CAS 2803951-18-8) is a synthetic small-molecule inhibitor of the urate transporter 1 (URAT1), a protein critical for renal uric acid reabsorption and a validated target in hyperuricemia and gout research. The compound, chemically defined as 2-(1-((6-bromonaphthalen-2-yl)methyl)-1H-imidazo[4,5-b]pyridin-2-ylthio)-2-methylpropanoic acid with a molecular weight of 456.36 g/mol, was originally disclosed as compound 23 in a Journal of Medicinal Chemistry study that optimized a bicyclic imidazolopyridine scaffold.

Molecular Formula C21H18BrN3O2S
Molecular Weight 456.4 g/mol
Cat. No. B12400852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURAT1 inhibitor 2
Molecular FormulaC21H18BrN3O2S
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)SC1=NC2=C(N1CC3=CC=C(C4=CC=CC=C34)Br)C=CC=N2
InChIInChI=1S/C21H18BrN3O2S/c1-21(2,19(26)27)28-20-24-18-17(8-5-11-23-18)25(20)12-13-9-10-16(22)15-7-4-3-6-14(13)15/h3-11H,12H2,1-2H3,(H,26,27)
InChIKeyVKHXJKYGFGXZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





URAT1 Inhibitor 2: A Research-Grade, Orally Bioavailable Urate Transporter 1 Blocker with Defined Pharmacokinetics


URAT1 inhibitor 2 (CAS 2803951-18-8) is a synthetic small-molecule inhibitor of the urate transporter 1 (URAT1), a protein critical for renal uric acid reabsorption and a validated target in hyperuricemia and gout research. The compound, chemically defined as 2-(1-((6-bromonaphthalen-2-yl)methyl)-1H-imidazo[4,5-b]pyridin-2-ylthio)-2-methylpropanoic acid with a molecular weight of 456.36 g/mol, was originally disclosed as compound 23 in a Journal of Medicinal Chemistry study that optimized a bicyclic imidazolopyridine scaffold [1]. Unlike single-parameter URAT1 inhibitors, URAT1 inhibitor 2 is characterized by a multi-parametric dataset that includes in vitro URAT1 inhibitory potency, a defined CYP inhibition profile, and a complete oral pharmacokinetic profile in rodents [1][2].

Why URAT1 Inhibitor 2 Cannot Be Substituted by Other URAT1 Blockers in Preclinical Research


URAT1 inhibitors exhibit profound variability in potency, selectivity, and pharmacokinetics that precludes simple one-for-one substitution. Clinical agents such as benzbromarone and lesinurad demonstrate URAT1 IC50 values that differ by more than 150-fold [1], while oral bioavailability among URAT1 inhibitors ranges from 2.5% for dotinurad to 59.3% for URAT1 inhibitor 2 [2][3]. Furthermore, off-target interactions with CYP enzymes—a critical determinant of drug-drug interaction risk—vary dramatically; URAT1 inhibitor 2 exhibits defined IC50 values for CYP1A2 (16.97 μM) and CYP2C9 (5.22 μM), while clinical URAT1 inhibitors such as lesinurad are metabolized primarily by CYP2C9 and inhibit this enzyme, creating a potential for confounding polypharmacy effects in animal models [2][4]. The absence of any single surrogate metric that predicts in vivo urate-lowering efficacy means that direct experimental validation of the specific compound is required for reproducible results.

Quantitative Differentiation of URAT1 Inhibitor 2 from Clinical and Preclinical URAT1 Blockers


In Vitro URAT1 Inhibitory Potency of URAT1 Inhibitor 2 Relative to Clinical URAT1 Inhibitors

URAT1 inhibitor 2 exhibits an IC50 of 1.36 μM for URAT1-mediated 14C-uric acid uptake in HEK293 cells expressing human URAT1 [1]. In a direct cross-study comparison using identical assay methodologies, clinical URAT1 inhibitors show markedly divergent potencies: dotinurad exhibits an IC50 of 0.0372 μM, benzbromarone exhibits an IC50 of 0.190 μM, and lesinurad exhibits an IC50 of 30.0 μM [2]. Thus, URAT1 inhibitor 2 demonstrates intermediate potency: approximately 22-fold less potent than benzbromarone but 22-fold more potent than lesinurad.

URAT1 inhibition IC50 comparison urate transport assay

Oral Bioavailability of URAT1 Inhibitor 2 Contrasted with Dotinurad in Rats

URAT1 inhibitor 2 demonstrates an oral bioavailability (F) of 59.3% in male Sprague-Dawley rats following a 10 mg/kg oral dose [1]. In stark contrast, the clinically approved URAT1 inhibitor dotinurad exhibits an oral bioavailability of only 2.5% in the same species following a 1.3 mg/kg oral dose [2]. The 23.7-fold higher oral bioavailability of URAT1 inhibitor 2 translates directly to improved systemic exposure and reduced inter-animal variability in preclinical efficacy studies.

oral bioavailability pharmacokinetics in vivo exposure

CYP Enzyme Inhibition Profile of URAT1 Inhibitor 2

URAT1 inhibitor 2 inhibits CYP1A2 and CYP2C9 with IC50 values of 16.97 μM and 5.22 μM, respectively, while exhibiting minimal inhibition of CYP2C19, CYP2D6, and CYP3A4 (all IC50 > 20 μM) [1]. This profile contrasts with lesinurad, which is a moderate CYP2C9 inhibitor and is primarily metabolized by CYP2C9, creating potential for drug-drug interactions in polypharmacy settings [2]. The defined CYP inhibition profile of URAT1 inhibitor 2 allows researchers to prospectively manage or exploit metabolic interactions in combination studies.

CYP inhibition drug-drug interaction metabolic stability

In Vivo Urate-Lowering Efficacy in Acute Hyperuricemia Model

URAT1 inhibitor 2 produces a dose-dependent reduction in serum uric acid (SUA) in potassium oxonate/hypoxanthine-induced acute hyperuricemia mice [1]. The compound demonstrates significant SUA-lowering activity at oral doses as low as 0.25 mg/kg, with efficacy increasing monotonically up to 4 mg/kg. In cross-study comparison, lesinurad requires oral doses of 10-30 mg/kg to achieve comparable SUA reduction in the same model [2], suggesting URAT1 inhibitor 2 achieves equivalent efficacy at approximately 40-fold lower doses.

serum uric acid hyperuricemia model dose-response

Acute Toxicity and Safety Margin Assessment

URAT1 inhibitor 2 exhibits no obvious acute toxicity at a single oral dose of 1000 mg/kg in Kunming mice [1]. This dose exceeds the minimum effective dose (0.25 mg/kg) by 4,000-fold, indicating an exceptionally wide therapeutic window in acute exposure settings. By comparison, benzbromarone has been associated with hepatotoxicity at clinical doses and was withdrawn in multiple countries, while lesinurad carries FDA-mandated warnings for acute renal failure [2][3].

acute toxicity maximum tolerated dose safety pharmacology

Optimized Research and Industrial Applications for URAT1 Inhibitor 2 Based on Quantitative Differentiation


Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of URAT1 Inhibition

URAT1 inhibitor 2's high oral bioavailability (59.3%) and complete PK parameter set in rats (including AUC₀₋∞ of 48,781.5 ng/mL·h, Cmax of 19,185 ng/mL, and t₁/₂ of 2.2 h following a 10 mg/kg oral dose) enable robust PK/PD modeling [1]. Unlike dotinurad (F = 2.5%), which exhibits high inter-animal variability due to poor absorption, URAT1 inhibitor 2 provides consistent systemic exposure that reduces the number of animals required to achieve statistical significance in dose-response studies. The compound is therefore optimal for studies that correlate plasma drug concentrations with URAT1 target engagement and SUA reduction over time.

Combination Therapy Research Requiring Predictable Drug-Drug Interaction Profiles

The quantitatively defined CYP inhibition profile of URAT1 inhibitor 2 (IC50: CYP1A2 = 16.97 μM, CYP2C9 = 5.22 μM, other major isoforms >20 μM) makes it a superior tool compound for combination studies with xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) or SGLT2 inhibitors [2]. Unlike lesinurad, which is both a substrate and inhibitor of CYP2C9 and can produce unpredictable pharmacokinetic interactions, URAT1 inhibitor 2 allows researchers to prospectively design dosing regimens that minimize or intentionally exploit metabolic interactions. This is particularly valuable for evaluating dual- or triple-therapy regimens for refractory hyperuricemia.

Dose-Ranging Efficacy Studies in Rodent Hyperuricemia Models

URAT1 inhibitor 2 demonstrates dose-dependent SUA reduction in the acute hyperuricemia mouse model at doses spanning 0.25 to 4 mg/kg, with the 4,000-fold safety margin (no acute toxicity at 1000 mg/kg) permitting aggressive dose escalation without encountering acute toxicity confounders . This wide dynamic range is superior to lesinurad, which requires substantially higher doses (10-30 mg/kg) to achieve comparable efficacy, thereby increasing compound consumption and vehicle-related artifacts. URAT1 inhibitor 2 is the preferred agent for establishing full dose-response relationships and for chronic dosing studies where cumulative toxicity may otherwise limit study duration.

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

URAT1 inhibitor 2 (compound 23 in the original Zhao et al. publication) serves as an advanced starting point for medicinal chemistry optimization due to its well-characterized bicyclic imidazolopyridine scaffold and multi-parametric data package [3]. Its intermediate URAT1 potency (IC50 = 1.36 μM) provides a balanced baseline for evaluating the impact of structural modifications on both target engagement and ADME properties. In contrast, using ultra-potent clinical compounds like dotinurad (IC50 = 0.0372 μM) as SAR starting points can obscure the contributions of potency-enhancing modifications due to assay saturation effects. URAT1 inhibitor 2's defined structure, synthetic accessibility, and complete in vitro/in vivo characterization make it an ideal benchmark for comparative evaluation of novel URAT1 inhibitor series.

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